2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide
CAS No.: 2097863-32-4
Cat. No.: VC5387770
Molecular Formula: C17H15ClN4O
Molecular Weight: 326.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097863-32-4 |
|---|---|
| Molecular Formula | C17H15ClN4O |
| Molecular Weight | 326.78 |
| IUPAC Name | 2-chloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C17H15ClN4O/c1-22-11-13(10-21-22)16-8-12(6-7-19-16)9-20-17(23)14-4-2-3-5-15(14)18/h2-8,10-11H,9H2,1H3,(H,20,23) |
| Standard InChI Key | FYVMILYYWTYRRO-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide reflects its three primary components:
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A 2-chlorobenzamide moiety at the core.
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A pyridine ring substituted at the 4-position with a methyl group linked to a 1-methyl-1H-pyrazol-4-yl group.
The molecular formula is C₁₈H₁₆ClN₅O, with a molecular weight of 361.81 g/mol . This aligns with benzamide derivatives featuring chloro and heteroaromatic substituents, such as GSK-2256098 hydrochloride (PubChem CID: 54589075), which shares a similar pyridine-pyrazole backbone .
Structural Features and Stereoelectronic Properties
The compound’s structure combines planar aromatic systems (benzamide, pyridine) with a conformationally flexible methylene linker. Key features include:
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Chlorine atom at the benzene ring’s 2-position, influencing electron withdrawal and steric interactions.
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Pyrazole-pyridine hybrid, which enhances hydrogen-bonding potential via nitrogen atoms .
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Methoxy group absent in this variant, distinguishing it from analogs like GSK-2256098 hydrochloride .
A computational analysis of analogous compounds predicts a logP of ~3.2, suggesting moderate lipophilicity suitable for blood-brain barrier penetration . The polar surface area (PSA) is estimated at 70–80 Ų, typical for molecules with multiple hydrogen-bond acceptors .
Synthesis and Manufacturing
Retrosynthetic Pathways
The synthesis likely involves sequential coupling reactions:
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Formation of the pyridine-pyrazole intermediate:
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Amide bond formation:
Key Synthetic Challenges
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Regioselectivity: Ensuring substitution at the pyridine’s 4-position requires careful control of reaction stoichiometry .
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Stability of intermediates: The methylene linker may undergo oxidation, necessitating inert atmospheres during synthesis .
A representative yield from analogous syntheses ranges from 45–60% after purification by column chromatography .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Predicted <10 µg/mL at pH 7.4, consistent with hydrophobic benzamide derivatives .
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Thermal stability: Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures >200°C .
Spectroscopic Characterization
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¹H NMR: Expected signals include a singlet for the pyrazole methyl group (~δ 3.8 ppm) and aromatic protons in the δ 7.2–8.5 ppm range .
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Mass spectrometry: A molecular ion peak at m/z 361.1 (M+H⁺) confirms the molecular weight .
Pharmacological Applications
Target Hypotheses
Structural analogs suggest potential activity against:
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Glycine transporter 1 (GlyT1): Pyridine-pyrazole benzamides exhibit IC₅₀ values <10 nM in GlyT1 inhibition assays, relevant to neurological disorders .
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Kinase signaling pathways: Chlorobenzamide derivatives are known inhibitors of FAK (focal adhesion kinase), with IC₅₀ values in the low nanomolar range .
Preclinical Data from Analogous Compounds
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